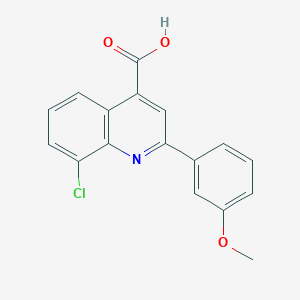

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and various oxidizing and reducing agents . Reaction conditions often involve solvent-free environments, mild temperatures, and the use of recyclable catalysts to enhance efficiency and sustainability .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines . Substitution reactions can lead to a variety of functionalized quinoline derivatives .

Aplicaciones Científicas De Investigación

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has numerous scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Chloroquine: Known for its antimalarial activity.

Camptothecin: Known for its anticancer properties.

Mepacrine: Used as an antiprotozoal agent.

These compounds share a common quinoline scaffold but differ in their specific functional groups and biological activities . The unique combination of a chloro and methoxy group in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by detailed research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClNO3, with a molecular weight of approximately 313.74 g/mol. The compound features a quinoline core substituted with a chloro group at the 8-position, a methoxyphenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This unique structure is believed to enhance its biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNO3 |

| Molecular Weight | 313.74 g/mol |

| Key Functional Groups | Chloro, Methoxy, Carboxylic Acid |

The biological activity of this compound is attributed to its interaction with various molecular targets, including DNA, enzymes, and receptors. Quinoline derivatives are known for their ability to inhibit kinases, which play critical roles in cellular processes and signal transduction pathways. This compound may exhibit kinase inhibition, making it a candidate for cancer therapy and other diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including this compound. For instance:

- In vitro Studies : Research has demonstrated that quinoline derivatives can selectively inhibit cancer cell proliferation. A study indicated that synthesized compounds showed significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer), with IC50 values in the single-digit range .

- Mechanistic Insights : The mechanism involves disruption of cellular processes through DNA binding and enzyme inhibition. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad-Spectrum Activity : Compounds containing the methoxyphenyl group have demonstrated effectiveness against various bacteria and fungi. Studies suggest that this compound could be effective against pathogens such as Streptococcus pyogenes and Pseudomonas aeruginosa .

Case Studies

- Anticancer Evaluation : A study synthesized several quinoline derivatives and evaluated their anticancer activity against breast (MCF–7), bone marrow (K–562), and cervical (HeLa) cancer cells. The results indicated selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against clinical isolates of bacteria. The results highlighted significant antimicrobial activity, reinforcing the potential application of these compounds in treating infections .

Propiedades

IUPAC Name |

8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJVNBQMOUPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.